Enhanced Potency in Factor Xa Inhibition through D-Homophenylalanine Scaffold Optimization
In a systematic optimization study of substrate-analogue factor Xa (fXa) inhibitors, the use of D-homophenylalanine analogues as the P3 residue led to a significant enhancement in inhibitory potency. The initial lead compound, benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamide, inhibited fXa with a Ki of 6.0 nM. Further modification at the P3 position yielded inhibitor 27 (benzylsulfonyl-D-homo-2-pyridylalanyl(N-oxide)-Gly-4-amidinobenzylamide), which achieved a Ki of 0.32 nM [1].
| Evidence Dimension | Inhibition constant (Ki) against factor Xa |
|---|---|
| Target Compound Data | Ki = 0.32 nM (for optimized D-homophenylalanine analogue inhibitor 27) |
| Comparator Or Baseline | Initial lead compound (benzylsulfonyl-D-hPhe-Gly-4-amidinobenzylamide) Ki = 6.0 nM |
| Quantified Difference | 18.75-fold improvement in potency |
| Conditions | Enzymatic assay against factor Xa |
Why This Matters
This demonstrates that the D-homophenylalanine scaffold is a privileged structure for achieving high potency against serine proteases, and that even minor modifications (like the addition of a methoxy group) can be rationally employed to further optimize these interactions.
- [1] Stürzebecher, A., Dönnecke, D., Schweinitz, A., Schuster, O., Steinmetzer, P., Stürzebecher, U., Kotthaus, J., Clement, B., Stürzebecher, J., & Steinmetzer, T. (2007). Highly Potent and Selective Substrate Analogue Factor Xa Inhibitors Containing D‐Homophenylalanine Analogues as P3 Residue: Part 2. ChemMedChem, 2(7), 1043–1053. View Source
